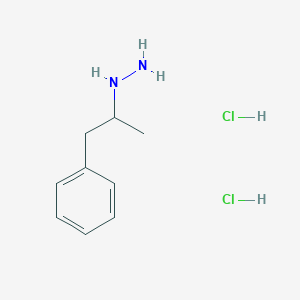

(1-Phenylpropan-2-yl)hydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpropan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-8(11-10)7-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSANLRLQOCMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 Phenylpropan 2 Yl Hydrazine Dihydrochloride and Its Derivatives

Precursor Chemistry and Starting Material Considerations in Preparation

Phenylacetone itself can be synthesized through various methods, including the ketonic decarboxylation of phenylacetic acid and acetic acid over a ceria-alumina solid acid catalyst. wikipedia.org Another laboratory-scale approach involves the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone. wikipedia.org The purity of phenylacetone is paramount, as impurities can lead to side reactions and complicate the purification of the final product.

The nitrogen source for the synthesis is typically hydrazine (B178648) or a protected form of hydrazine. nih.govrsc.orgresearchgate.net Hydrazine hydrate (B1144303) is a common and cost-effective reagent. rsc.orgresearchgate.net The selection of the hydrazine source can impact the reaction conditions and the need for subsequent deprotection steps. For instance, using a protected hydrazine, such as a Boc-hydrazine, may be necessary in certain strategies to control selectivity during alkylation. d-nb.infoorganic-chemistry.org

The final dihydrochloride (B599025) salt is obtained by treating the free base of (1-Phenylpropan-2-yl)hydrazine with hydrochloric acid. scispace.comorgsyn.org The quality of the hydrochloric acid and the solvent used for precipitation are important factors in obtaining a pure, crystalline product.

Classical and Contemporary Synthetic Approaches for Hydrazine Derivatives

The synthesis of (1-Phenylpropan-2-yl)hydrazine and its derivatives can be achieved through several classical and contemporary synthetic methodologies. These approaches primarily focus on the formation of the N-alkyl bond and can be broadly categorized into reductive alkylation strategies, condensation reactions to form hydrazones followed by reduction, and methods for constructing heterocyclic systems.

Reductive Alkylation Strategies for N-Alkylated Hydrazines

Reductive alkylation, also known as reductive amination, is a direct and efficient method for the synthesis of N-alkylated hydrazines. nih.govorganic-chemistry.orgrsc.org This one-pot reaction involves the condensation of a carbonyl compound, in this case, 1-phenylpropan-2-one, with a hydrazine in the presence of a reducing agent. This method avoids the isolation of the intermediate hydrazone, which can sometimes be unstable.

A variety of reducing agents can be employed for this transformation. An efficient method for the direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane. organic-chemistry.org This approach has been successfully applied to the synthesis of various N-alkylhydrazine derivatives. organic-chemistry.org Another effective system for reductive amination is the use of borohydride exchange resin (BER) in combination with nickel acetate in methanol. koreascience.kr This system has been shown to be effective for the reductive amination of ketones with hydrazine. koreascience.kr

Enzymatic reductive hydrazinations are a more contemporary and greener approach. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyls with hydrazines. nih.gov For instance, the IRED from Myxococcus stipitatus has been used for the reductive hydrazination of phenylacetone. nih.gov

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazones

The formation of a hydrazone intermediate through the condensation of a ketone with a hydrazine is a fundamental step in many synthetic routes to N-alkylated hydrazines. scispace.comscirp.orgnih.govnih.govresearchgate.net This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of 1-phenylpropan-2-one, followed by dehydration to yield the corresponding hydrazone.

The reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield of the hydrazone. The formation of the solid γ-glutamylhydrazone of phenylacetone has been reported as a key step in a synthetic route, which is then catalytically hydrogenated. scispace.com The use of phenylhydrazine (B124118) in condensation reactions with various aldehydes and ketones is also a well-established method for preparing phenylhydrazones. scirp.orgnih.gov

Once formed, the hydrazone needs to be reduced to the corresponding hydrazine. This reduction can be achieved using various methods, including catalytic hydrogenation. For example, the catalytic hydrogenation of the unsubstituted phenylacetone hydrazone can be performed, although side reactions resulting from the cleavage of the nitrogen-nitrogen bond can occur. scispace.com

Cyclization Methodologies for Heterocyclic Ring Systems

(1-Phenylpropan-2-yl)hydrazine and its derivatives can serve as valuable building blocks for the synthesis of various heterocyclic ring systems. researchgate.netmdpi.comrsc.orgnih.gov The presence of the hydrazine moiety allows for cyclization reactions with suitable bifunctional reagents to form rings such as pyrazoles, pyridazines, and others.

For instance, the reaction of hydrazines with dicarbonyl compounds or their equivalents is a classical method for the synthesis of pyrazole (B372694) derivatives. While not directly starting from (1-Phenylpropan-2-yl)hydrazine, this illustrates the reactivity of the hydrazine group. A copper-mediated cyclization reaction of hydrazine with enediynones has been reported to provide pyrazolo[1,5-a]pyridines. rsc.org

Furthermore, hydrazones derived from 2-acetyl-1-naphthol and 1-acetyl-2-naphthol have been cyclized with triphosgene to yield naphthoxazines or their spiro dimers, demonstrating the utility of hydrazones in forming complex heterocyclic structures. mdpi.com The reaction of primary amines and phenyl hydrazine with dicarbonates can also lead to the formation of oxazinanones. researchgate.net

Catalytic Systems and Promoted Reactions in Hydrazine Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions, higher selectivity, and improved yields. rsc.orgorganic-chemistry.orgnih.gov In the synthesis of (1-Phenylpropan-2-yl)hydrazine and its derivatives, various catalytic systems have been explored.

As mentioned in the reductive alkylation section, both enzymatic and metal-based catalysts are effective. Imine reductases (IREDs) offer a biocatalytic route for reductive hydrazination. nih.gov For chemical catalysis, nickel-based systems, such as nickel acetate with a borohydride exchange resin, have been shown to be effective for reductive amination with hydrazine. rsc.orgkoreascience.kr

Direct catalytic asymmetric reductive amination of aromatic ketones has been developed using iridium catalysts with ligands like f-Binaphane, where phenylhydrazide can be used as a nitrogen source. nih.gov Lewis base-promoted direct reductive hydrazination of ketones and aldehydes with phenylhydrazines has also been reported. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis for (1-Phenylpropan-2-yl)hydrazine dihydrochloride. Key parameters that can be adjusted to maximize yield and selectivity include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst. researchgate.netmdpi.com

For reductive amination reactions, the choice of the reducing agent and the catalyst are crucial. For example, in the reductive alkylation of hydrazine derivatives with α-picoline-borane, the fine-tuning of the substrates and the reagent equivalency in a one-pot manner was found to be important for achieving good yields. organic-chemistry.org In enzymatic reactions, parameters such as enzyme loading, substrate loading, temperature, and pH need to be optimized to achieve maximum conversion and yield. researchgate.net

In the formation of hydrazones, the reaction conditions can influence the rate and completeness of the reaction. For the synthesis of phenylhydrazone derivatives, factors such as the nature of the substituents on the phenyl ring of phenylhydrazine can affect the reaction, although in some cases, the reaction is rapid regardless of the substituent. nih.gov

The final precipitation of the dihydrochloride salt also requires optimization. The choice of solvent, the concentration of hydrochloric acid, and the temperature of crystallization are all important factors that affect the purity and yield of the final product. orgsyn.org

The following table summarizes various synthetic approaches and the reported yields for related hydrazine and hydrazone syntheses, which can provide a basis for optimizing the synthesis of this compound.

| Starting Material | Reagent/Catalyst | Product Type | Yield (%) | Reference |

| Phenylacetic-1-14C acid | Methyllithium | Phenylacetone-1-14C | ~90 | scispace.com |

| 2-methylcyclohexanone | NH2NH2·2HCl, BER, Ni(OAc)2·4H2O | 2-methylcyclohexylamine | 82 | koreascience.kr |

| Phenylacetone | γ-glutamylhydrazide | Phenylacetone-γ-glutamylhydrazone | - | scispace.com |

| Phenylacetone-γ-glutamylhydrazide | H2/Pt | 2-Phenylisopropyl-γ-glutamylhydrazide | - | scispace.com |

| 2-Phenylisopropyl-γ-glutamylhydrazide | conc. HCl | 2-Phenylisopropylhydrazine hydrochloride | 33 (overall from Ba14CO3) | scispace.com |

| Various aldehydes | Phenylhydrazine | Phenylhydrazones | 70-86 | scirp.org |

Principles of Green Chemistry Applied to Hydrazine Derivative Synthesis

The application of green chemistry principles to the synthesis of hydrazine derivatives is a critical endeavor aimed at minimizing the environmental impact of chemical processes. This involves developing methodologies that reduce waste, use less hazardous substances, improve energy efficiency, and enhance atom economy. Researchers are increasingly focusing on creating more sustainable synthetic routes through innovative approaches such as biocatalysis, alternative energy sources, and the use of environmentally benign solvents and catalysts.

Catalysis as a Green Chemistry Tool

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and reduced waste compared to stoichiometric methods. wikipedia.org In hydrazine derivative synthesis, both biocatalysis and chemical catalysis have demonstrated significant advantages.

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing energy consumption. Engineered imine reductases (IREDs) have emerged as powerful biocatalysts for the enantioselective reduction of hydrazones, providing a sustainable route to valuable chiral hydrazine products. nih.gov This biocatalytic approach avoids the reliance on precious or toxic metals and costly ligands often required in traditional chemical methods. nih.gov Research has demonstrated that IREDs can catalyze the reductive amination of various carbonyls with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. researchgate.net The scalability and atom-efficiency of these enzymatic reactions, particularly when coupled with cofactor regeneration systems, highlight the potential of biocatalysis in industrial applications. researchgate.net

Chemical Catalysis: Heterogeneous and homogeneous catalysts are also pivotal in developing greener synthetic routes. For instance, a supported platinum catalyst (Pt/TiO2-A) has been shown to efficiently enable the conversion of alcohols and aldehydes to amines using hydrazine as a nitrogen source, without the need for additional bases or additives. acs.org This method is notable for its safety and ease of handling. acs.org Similarly, organocatalysts like L-proline have been employed in the solvent-free mechanical grinding synthesis of hydrazide derivatives, achieving high yields and short reaction times at a low cost. mdpi.com The use of recyclable iron-based catalysts for the reduction of aromatic nitro-compounds by hydrazine hydrate also presents an environmentally friendly alternative to methods that produce significant waste, such as iron powder reduction. google.com

Alternative Solvents and Solvent-Free Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: Mechanochemical methods, such as grinding and ball milling, offer a solvent-free approach that is simple, rapid, and energy-efficient. mdpi.comrsc.org The synthesis of 2-pyrazoline derivatives from 2'-hydroxychalcones and hydrazine hydrate has been achieved using a grinding technique, which significantly reduces reaction time and simplifies workup compared to classical methods. tandfonline.com These solvent-free approaches not only prevent pollution from solvent waste but are also economically attractive. tandfonline.com

Greener Solvents: When a solvent is necessary, greener options like water and ethanol are preferred. An environmentally benign protocol for the radical "on water" addition of alkyl iodides to hydrazones has been developed, affording products in good yields. organic-chemistry.org The use of water as a medium for condensation reactions to synthesize hydrazone derivatives has also been reported, eliminating the need for hazardous organic solvents and strong acids like sulfuric acid. orientjchem.org Methanol, considered a greener solvent, has been successfully used in the oxidation of hydrazides without a decrease in isolated yields, demonstrating high chemoselectivity. acs.org

Alternative Energy Sources

Microwave irradiation has gained prominence as an alternative energy source in organic synthesis, offering significant advantages over conventional heating. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and higher product purity. researchgate.net

A solvent-free, one-pot method for preparing hydrazides directly from acids under microwave irradiation has proven superior to conventional methods when assessed by green chemistry metrics. researchgate.net Similarly, the synthesis of various hydrazone derivatives under microwave irradiation and solvent-free conditions resulted in high yields (92-96%) in just five minutes, compared to much lower yields (61-65%) obtained through conventional heating over several hours. minarjournal.com The use of microwave irradiation is considered an environmentally friendly method that enhances reaction efficiency and reduces energy consumption. mdpi.com

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-9 hours | 59-77% | researchgate.net |

| Microwave Irradiation | 60-200 seconds | 81-90% | researchgate.net |

| Conventional Batch | Several hours | 61-65% | minarjournal.com |

| Microwave (Solvent-Free) | 5 minutes | 92-96% | minarjournal.com |

This table provides a comparative overview of reaction efficiency between conventional heating and microwave irradiation for the synthesis of hydrazide/hydrazone derivatives, based on data from cited research.

Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy signifies a more sustainable process with minimal waste generation. langholmandcanonbieschools.dumgal.sch.ukjocpr.com

Addition reactions, such as the synthesis of pyrazolines from chalcones and hydrazine, inherently have a high atom economy as all reactant atoms are incorporated into the final product. tandfonline.com Catalytic hydrogenation is another example of a process that approaches 100% atom economy, producing the desired product with minimal byproducts. jocpr.com In contrast, classical multi-step syntheses often have poor atom economy. By designing synthetic routes that maximize atom economy, such as catalyst-free, three-component reactions for generating hydrazino-containing glycine derivatives, chemists can significantly reduce the generation of chemical waste. rsc.org The development of hydrazine-free synthetic platforms, for example, using photoredox catalysis to synthesize azines from oxime esters, further contributes to waste reduction by avoiding the use of hazardous reagents. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Phenylpropan 2 Yl Hydrazine Dihydrochloride

Fundamental Reaction Pathways of the Hydrazine (B178648) Functional Group

The hydrazine functional group (-NHNH₂) is characterized by its high nucleophilicity, stemming from the alpha-effect, where the lone pair on one nitrogen atom is destabilized by the adjacent lone pair on the other nitrogen. This inherent reactivity dictates the fundamental reaction pathways of hydrazines, including (1-Phenylpropan-2-yl)hydrazine. The most prominent of these pathways is the condensation reaction with carbonyl compounds.

Hydrazines readily react with aldehydes and ketones to form hydrazones through the elimination of a water molecule. vedantu.comresearchgate.net This reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by acid. The resulting hydrazone C=N-N bond is a versatile functional group that can undergo further transformations. For instance, the Fischer indole (B1671886) synthesis utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium to form an indole ring, a reaction that proceeds through a phenylhydrazone intermediate. stackexchange.comresearchgate.net

The rate of hydrazone formation is influenced by several factors, including the electronic properties of both the hydrazine and the carbonyl compound, as well as the reaction pH. nih.gov Studies on various carbonyl compounds reacting with phenylhydrazine have shown that neighboring acid/base groups can accelerate the reaction rate at biological pH. nih.gov The general mechanism involves an initial nucleophilic attack followed by a dehydration step, which is often rate-limiting.

Beyond simple condensation, the hydrazine moiety can participate in more complex reaction cascades. For example, the reaction of hydrazine with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazole (B372694) rings. pharmajournal.netnih.govmdpi.com Similarly, reactions with compounds containing other electrophilic centers can lead to a variety of heterocyclic systems, underscoring the versatility of the hydrazine group as a key building block in synthetic organic chemistry. The oxidation of hydrazine can also occur, though the specific pathways and products depend heavily on the oxidizing agent and reaction conditions. researchgate.net

Exploration of Stereochemical Outcomes in Derivative Reactions

The stereochemistry of (1-Phenylpropan-2-yl)hydrazine is an important consideration in its reactions, as the chiral center at the C2 position of the propan-2-yl group can influence the stereochemical outcome of subsequent transformations. When this chiral hydrazine is used as a starting material for the synthesis of new derivatives, particularly heterocyclic compounds, the potential for diastereoselectivity arises.

For instance, in the synthesis of thiazole (B1198619) derivatives, the introduction of chiral centers can lead to the formation of diastereomers. The stereochemical course of such reactions is often dependent on the reaction mechanism, the nature of the reagents, and the reaction conditions. The presence of the bulky phenylpropyl group can exert significant steric hindrance, directing the approach of reagents and favoring the formation of one diastereomer over another.

In the context of forming complex molecules, controlling the stereochemistry is crucial. Research into the synthesis of 2-hydrazinyl-1,3-thiazole derivatives, for example, highlights the importance of the spatial arrangement of substituents on the final molecule's biological activity. nih.gov While the primary focus of many studies is on the synthesis of the heterocyclic core, the stereochemical implications of using a chiral hydrazine like (1-Phenylpropan-2-yl)hydrazine are a key area for more detailed investigation. The precise control over the stereochemistry of the products derived from this compound remains a subject of ongoing research, with the goal of synthesizing enantiomerically pure compounds for various applications.

Formation of Diverse Heterocyclic Scaffolds

(1-Phenylpropan-2-yl)hydrazine serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, containing two nucleophilic nitrogen atoms, allows it to participate in cyclization reactions with various electrophilic partners to form stable ring systems. These reactions are fundamental to the construction of many important chemical scaffolds.

The general strategy involves the reaction of the hydrazine with a molecule containing two electrophilic centers, or a molecule that can generate such centers in situ. The specific heterocyclic system formed is determined by the nature of the reaction partner. This approach provides access to five-membered rings like pyrazoles, thiazolines, and triazoles, as well as more complex fused and condensed heterocyclic structures. nih.gov

The synthesis of pyrazoles is one of the most common applications of hydrazines in heterocyclic chemistry. The Knorr pyrazole synthesis, a classic method, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. pharmajournal.netmdpi.com When (1-Phenylpropan-2-yl)hydrazine is used, it leads to the formation of N-substituted pyrazoles.

The reaction of (1-Phenylpropan-2-yl)hydrazine with a 1,3-diketone proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of this reaction, i.e., which nitrogen atom of the hydrazine attacks which carbonyl group, can be influenced by the steric and electronic properties of both reactants.

A variety of substrates can be used to generate the 1,3-dicarbonyl equivalent, including α,β-unsaturated ketones and acetylenic ketones. nih.govorganic-chemistry.org Modern synthetic methods often employ catalysts to improve yields and reaction conditions. For example, Fischer indole synthesis, which shares a common phenylhydrazone intermediate, can be used to create indole derivatives, showcasing the versatility of this starting material. ekb.eg

Table 1: Examples of Reagents for Pyrazole Synthesis from Hydrazines

| Reagent Type | Example | Resulting Heterocycle |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 1-(1-Phenylpropan-2-yl)-3,5-dimethyl-1H-pyrazole |

| α,β-Unsaturated Ketone | Chalcone | Substituted Pyrazoline (oxidized to Pyrazole) |

This table presents generalized reactions; specific outcomes depend on the full structure of (1-Phenylpropan-2-yl)hydrazine.

Thiazolines and related sulfur-containing heterocycles can also be synthesized using hydrazine derivatives as key intermediates. The synthesis often involves the formation of a thiosemicarbazone or a related thio-intermediate, which then undergoes cyclization.

For example, a common route to 2-hydrazinyl-1,3-thiazoles involves a two-step process. First, a ketone (or aldehyde) is condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate is then cyclized with an α-halocarbonyl compound in a Hantzsch-type reaction to afford the thiazole ring. nih.gov While this example uses thiosemicarbazide, (1-Phenylpropan-2-yl)hydrazine can be incorporated into similar multi-step sequences to generate more complex thiazole derivatives.

Another approach involves the reaction of hydrazonoyl halides with sulfur nucleophiles. These reactions can lead to the formation of various sulfur-containing heterocycles. The reactivity of the (1-Phenylpropan-2-yl)hydrazine moiety allows for its incorporation into these synthetic schemes, leading to novel thiazoline (B8809763) and thiadiazole structures.

Triazoles are another important class of five-membered heterocycles that can be synthesized from hydrazines. Depending on the synthetic route, either 1,2,3-triazoles or 1,2,4-triazoles can be formed.

The synthesis of 1,2,4-triazoles often involves the reaction of a hydrazine with a compound containing a C-N single bond and a C=N double bond, such as an amidine or a related derivative. organic-chemistry.org For instance, the Pellizzari reaction involves the reaction of an amide with a hydrazide. A more direct method is the reaction of hydrazines with formamide, which can proceed under microwave irradiation. organic-chemistry.org Another common method involves the cyclization of N-acylamidrazones.

Alternatively, 1,2,4-triazole-5-thiones can be prepared by reacting acyl hydrazides with isothiocyanates, followed by cyclization of the resulting acylthiosemicarbazide intermediate. tijer.org Using (1-Phenylpropan-2-yl)hydrazine or its corresponding hydrazide in these reactions would lead to N-substituted triazole derivatives. chemistryjournal.netfrontiersin.org

Table 2: General Methods for 1,2,4-Triazole Synthesis

| Method | Key Reagents | Description |

|---|---|---|

| Pellizzari Reaction | Amides, Hydrazides | Condensation and cyclization to form substituted 1,2,4-triazoles. |

| From Formamide | Hydrazine, Formamide | A direct method, often facilitated by microwave heating. organic-chemistry.org |

| From Amidines | Hydrazine, Amidines | Cyclocondensation reaction leading to N-substituted triazoles. |

The reactivity of (1-Phenylpropan-2-yl)hydrazine also extends to the synthesis of more complex fused and condensed heterocyclic systems. These structures are often built by forming a heterocyclic ring onto an existing ring system.

For example, triazolophthalazines can be synthesized from the corresponding hydrazinophthalazine. researchgate.netresearchgate.net The hydrazine group on the phthalazine (B143731) core can be acylated and then cyclized to form the fused triazole ring. This strategy allows for the construction of polycyclic aromatic systems with embedded nitrogen heterocycles. Similarly, 1,2,3-triazolo[1,5-a]pyrazines and related structures can be synthesized by reacting hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov By analogy, (1-Phenylpropan-2-yl)hydrazine could be used in place of hydrazine hydrate to generate N-substituted fused systems.

The synthesis of carbazoles, which are tricyclic structures containing a five-membered nitrogen ring fused between two benzene (B151609) rings, can be achieved through the Fischer indole synthesis using cyclic ketones. researchgate.net The versatility of the hydrazine functional group makes (1-Phenylpropan-2-yl)hydrazine a valuable tool for synthetic chemists aiming to build a wide range of complex, multi-ring heterocyclic architectures.

Role as a Reducing Agent and Nucleophilic Reagent in Organic Transformations

(1-Phenylpropan-2-yl)hydrazine dihydrochloride (B599025) serves as a versatile reagent in organic synthesis, primarily exhibiting nucleophilic and reducing properties. Its reactivity is centered around the hydrazine moiety, which can engage in a variety of chemical transformations to construct complex molecular architectures, particularly heterocyclic systems. The dihydrochloride salt form often requires neutralization in situ to liberate the free hydrazine for reaction.

Nucleophilic Reactivity in Heterocyclic Synthesis

The most prominent role of (1-phenylpropan-2-yl)hydrazine as a nucleophile is in the synthesis of indole derivatives via the Fischer indole synthesis. nih.govwikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone, followed by a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement to form the indole ring system. nih.govwikipedia.org

The reaction commences with the formation of a hydrazone from (1-phenylpropan-2-yl)hydrazine and a carbonyl compound. fiveable.melibretexts.org Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. alfa-chemistry.com Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. nih.govalfa-chemistry.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. wikipedia.org

A variety of ketones and aldehydes can be employed in the Fischer indole synthesis with substituted phenylhydrazines, leading to a diverse range of indole derivatives. ijarsct.co.inresearchgate.net The reaction conditions, including the nature of the acid catalyst and the solvent, can significantly influence the yield and regioselectivity of the cyclization, especially with unsymmetrical ketones. sharif.edu

Table 1: Synthesis of Indole Derivatives via Fischer Indole Synthesis

| Hydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product | Yield (%) | Reference |

| Phenylhydrazine | Acetone | Not Specified | 2-Methylindole | 79.48 | ijarsct.co.in |

| Phenylhydrazine | Butan-2-one | Not Specified | 2,3-Dimethylindole | 72.30 | ijarsct.co.in |

| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | 2,3,3,7-Tetramethyl-3H-indole | High | nih.gov |

| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | 2,3,3,6-Tetramethyl-3H-indole | High | nih.gov |

| Phenylhydrazine | Cyclohexanone | Amberlite IR 120 | Tetrahydrocarbazole | 88 | researchgate.net |

Beyond indole synthesis, the nucleophilic character of the hydrazine group is exploited in the synthesis of other nitrogen-containing heterocycles. For instance, reaction with α,β-unsaturated ketones (chalcones) leads to the formation of pyrazolines. This transformation proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration.

Role as a Reducing Agent

While the primary application of (1-phenylpropan-2-yl)hydrazine is as a nucleophile, the hydrazine functional group also possesses reducing capabilities. This is most notably observed in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. fiveable.melibretexts.orgpressbooks.pub

The reaction mechanism involves the initial formation of a hydrazone, as seen in the Fischer indole synthesis. libretexts.org However, under strong basic conditions and elevated temperatures, the hydrazone is deprotonated to form a resonance-stabilized anion. libretexts.org This intermediate then undergoes a series of proton transfer and elimination steps, ultimately leading to the extrusion of dinitrogen gas and the formation of a carbanion, which is subsequently protonated to yield the alkane. libretexts.orgpressbooks.pub

Table 2: General Scheme of the Wolff-Kishner Reduction

| Substrate | Reagents | Intermediate | Product |

| Aldehyde or Ketone | Hydrazine (H₂NNH₂), KOH, Heat | Hydrazone | Alkane |

The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. libretexts.org The reaction is general for a wide range of aldehydes and ketones. pressbooks.pub

Furthermore, enzymatic reductive aminations have been developed that utilize hydrazines as the nitrogen source to synthesize substituted acyclic and cyclic N-alkylhydrazines from carbonyl compounds. nih.gov These biocatalytic methods offer a green and efficient alternative for the formation of C-N bonds.

Advanced Analytical Characterization and Structural Elucidation of 1 Phenylpropan 2 Yl Hydrazine Dihydrochloride and Its Analogs

Comprehensive Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for the structural assignment of organic molecules. By examining the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic and molecular structure, chemical bonding, and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

In ¹H NMR, the protons of the phenyl ring would typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm. The benzylic protons (CH₂) and the methine proton (CH) adjacent to the hydrazine (B178648) group would be expected in the upfield region. The protons on the nitrogen atoms of the hydrazine group would likely appear as broad signals due to quadrupole effects and exchange phenomena, with their chemical shifts being highly dependent on the solvent and concentration. researchgate.netnih.gov

For ¹³C NMR spectroscopy, the carbon atoms of the phenyl ring would resonate in the range of 125-140 ppm. The benzylic carbon and the methine carbon would be found further upfield. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms. nih.govresearchgate.net The presence of the dihydrochloride (B599025) salt would also affect the chemical shifts due to the protonation of the hydrazine nitrogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Phenylpropan-2-yl)hydrazine Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.2 - 7.4 (multiplet) | 125 - 140 |

| Benzylic CH₂ | ~2.8 - 3.2 | ~40 - 45 |

| Methine CH | ~3.0 - 3.5 | ~50 - 55 |

| Methyl CH₃ | ~1.1 - 1.4 | ~15 - 20 |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

For (1-Phenylpropan-2-yl)hydrazine dihydrochloride, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazinium (B103819) ion ([R-NH-NH₃]²⁺) would appear as a broad band in the region of 3200-2600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected around 3100-3000 cm⁻¹, while the aliphatic C-H stretches would be in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net The N-N stretching vibration is typically weak in the IR spectrum but may be observable. researchgate.net

Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl ring would be particularly prominent. The N-N stretch, which is often weak in the IR spectrum, may show a stronger signal in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Hydrazinium) | 3200 - 2600 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For (1-Phenylpropan-2-yl)hydrazine, the fragmentation would likely be influenced by the phenylpropyl group.

In electrospray ionization (ESI-MS), phenethylamine (B48288) derivatives are known to undergo protonation followed by the loss of ammonia (B1221849) (NH₃). nih.gov A similar loss of a hydrazine moiety (N₂H₄) or fragments thereof would be expected for (1-Phenylpropan-2-yl)hydrazine. The primary fragmentation pathways for phenethylamines often involve cleavage of the Cα-Cβ bond. mdpi.comresearchgate.net For the target molecule, this would lead to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation.

Common fragmentation patterns for phenethylamine analogs include the formation of a spiro[2.5]octadienylium ion. nih.govnih.gov The presence of the hydrazine group would introduce additional fragmentation pathways, likely involving the cleavage of the N-N bond. scholarsportal.infonih.gov

Table 3: Potential Mass Fragments for (1-Phenylpropan-2-yl)hydrazine

| Fragment | Proposed Structure | m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₅N₂⁺ | 151 |

| [M-NH₂]⁺ | C₉H₁₂N⁺ | 134 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the phenyl group. Benzene (B151609) and its derivatives exhibit characteristic π → π* transitions. spcmc.ac.inresearchgate.net

For a monosubstituted benzene ring, typical absorptions occur around 204 nm (E2 band) and 256 nm (B band). spcmc.ac.in The presence of the alkylhydrazine substituent would likely cause a slight bathochromic (red) shift of these bands. ijermt.org A study on phenylpropanolamine hydrochloride, a close analog, can provide insight into the expected absorption maxima. researchgate.netijpsi.orgjfda-online.com The electronic transitions are influenced by the substituent on the benzene ring, with electron-donating groups generally causing a shift to longer wavelengths. libretexts.orglibretexts.org

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Suitable Solvent

| Transition | Expected λmax (nm) |

|---|---|

| π → π* (E2 band) | ~210 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly available, data from salts of similar molecules like 1-phenylethylamine (B125046) can provide a model for the expected crystal packing and intermolecular interactions. scirp.orgacs.orgacs.org

In the solid state, the dihydrochloride salt would exist as a hydrazinium dication with two chloride counter-ions. The crystal structure would be stabilized by a network of hydrogen bonds between the N-H groups of the cation and the chloride anions. nih.gov The packing of the molecules in the crystal lattice would be influenced by van der Waals interactions between the phenyl rings. The conformation of the propan-2-yl)hydrazine side chain, including the torsion angles, would be precisely determined. scirp.orgacs.org

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of phenylethylamine and hydrazine derivatives. researchgate.netcdc.gov

For the analysis of the highly polar this compound, reversed-phase HPLC with an aqueous-organic mobile phase and a suitable ion-pairing agent could be used to achieve good separation and peak shape. helixchrom.com Detection could be accomplished using a UV detector set to one of the absorption maxima of the phenyl group.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of less polar and thermally stable derivatives. nih.gov Derivatization of the hydrazine group may be necessary to improve its volatility and chromatographic behavior. cdc.gov These chromatographic methods are invaluable for determining the purity of the final product and for monitoring the disappearance of starting materials and the appearance of products during its synthesis. researchgate.net

Table 5: Illustrative Chromatographic Conditions for Analogous Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/Water with TFA | UV at 210 nm | Purity of phenylethylamines |

Theoretical and Computational Studies on 1 Phenylpropan 2 Yl Hydrazine Dihydrochloride and Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and high-level ab initio methods, are fundamental for understanding the intrinsic properties of molecules. imist.maresearchgate.net These methods are applied to hydrazine (B178648) and phenethylamine (B48288) analogs to elucidate their electronic structure, thermodynamic stability, and chemical reactivity. nih.govimist.ma

Detailed research findings from these calculations include:

Electronic Structure Analysis: Calculations determine key molecular parameters such as atomic charges, the distribution of electronic density, and electrostatic potentials. imist.ma The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. imist.ma

Stability and Bond Strength: For hydrazine derivatives, a critical parameter is the N-N bond dissociation enthalpy (BDE), which measures the strength of this bond. nih.govacs.org Computational studies have systematically investigated the N-N BDEs for various hydrazine derivatives using methods like G3, G4, and CBS-QB3 to provide accurate thermodynamic data. nih.govacs.orgacs.org These calculations help in understanding the stability of the hydrazine moiety under different chemical environments.

Reactivity Prediction: Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, are calculated to predict the behavior of these molecules in chemical reactions. researchgate.net For instance, high electrophilicity index values in certain dinitrophenylhydrazones suggest their potential reactivity. researchgate.net

Table 1: Calculated Electronic and Reactivity Parameters for Analogous Compounds

| Parameter | Typical Calculated Value/Range | Significance | Computational Method Example | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | ~4-6 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. | DFT/B3LYP | imist.ma |

| Dipole Moment (Debye) | 6.0 - 9.0 D | Measures molecular polarity, influencing solubility and intermolecular interactions. | DFT/B3LYP/6-31G | researchgate.net |

| N-N Bond Dissociation Enthalpy (kJ/mol) | ~250-300 kJ/mol (for parent hydrazine) | Quantifies the strength and stability of the N-N single bond. | M05-2X, G4 | nih.govacs.org |

| Electrophilicity Index (eV) | 5.5 - 6.6 eV | Predicts the electrophilic nature of a molecule. | DFT/B3LYP/6-31G | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) and dynamic behavior of (1-Phenylpropan-2-yl)hydrazine and its analogs are critical for their biological activity, as these factors govern how they fit into the binding sites of target proteins.

Conformational Analysis: This process involves identifying the stable, low-energy conformations of a molecule. For flexible molecules like phenethylamines and cyclic hydrazines, computational tools are used to explore the potential energy surface and find the most probable three-dimensional arrangements. nih.govlambris.com The principal moments of inertia (PMI) can be calculated to assess the three-dimensionality and shape diversity of a library of related compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system. nih.gov By simulating the movements of atoms and molecules over time, MD provides insights into the conformational flexibility and structural variability of a compound in a specific environment, such as in explicit water. lambris.comnih.gov For analogs of (1-Phenylpropan-2-yl)hydrazine, MD simulations can reveal how the molecule fluctuates between different conformations, the stability of these conformations, and how it might adapt its shape upon approaching a binding partner. nih.govgrafiati.com

Table 2: Comparison of Conformational Analysis and Molecular Dynamics Simulations

| Technique | Primary Goal | Typical Output | Relevance |

|---|---|---|---|

| Conformational Analysis | Identify stable, low-energy 3D structures. | A set of minimum energy conformers, relative energies, geometric parameters (bond lengths, angles). | Provides static pictures of the most likely shapes the molecule will adopt. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic motion of the molecule over time. | Trajectory of atomic coordinates, root-mean-square deviation (RMSD), analysis of structural fluctuations. | Reveals the flexibility of the molecule and the transitions between different conformations. lambris.comnih.gov |

Prediction of Spectroscopic Parameters via Computational Models

Computational models, primarily based on DFT, are widely used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netmdpi.com

Vibrational Spectroscopy (IR): The calculation of harmonic vibrational frequencies is a standard output of quantum chemical calculations. mdpi.com These computed frequencies can be correlated with experimental Infrared (IR) spectra to assign specific absorption bands to the corresponding vibrational modes of the molecule, such as C=N, N-N, and N-H stretching in hydrazone derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com By comparing the calculated chemical shifts for a proposed structure with the experimental NMR spectrum, researchers can confirm the identity and detailed structure of the synthesized compound. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals and can help explain the observed absorption maxima (λmax) in experimental spectra. researchgate.netmdpi.com

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for Analogous Hydrazone Compounds

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Method | Reference |

|---|---|---|---|---|

| N-H Stretch | 3450 - 3476 | 3456 - 3492 | DFT/B3LYP/6-31G | researchgate.net |

| C=N Stretch | 1613 - 1625 | 1664 - 1706 | DFT/B3LYP/6-31G | researchgate.net |

| N-N Stretch | 1064 - 1129 | 1115 - 1147 | DFT/B3LYP/6-31G* | researchgate.net |

Molecular Modeling of Intermolecular Interactions and Binding Motif Prediction

Understanding how a molecule like (1-Phenylpropan-2-yl)hydrazine interacts with biological macromolecules is central to pharmacology. Molecular docking and related modeling techniques are used to predict these interactions. nih.govmdpi.com Given its structural similarity to known monoamine oxidase inhibitors (MAOIs) and other phenethylamines, likely targets for modeling studies include MAO-A, MAO-B, and neurotransmitter transporters like the dopamine (B1211576) transporter (DAT). nih.govmdpi.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation (pose) of a ligand when bound to a protein target. frontiersin.orgtandfonline.com Docking algorithms score different poses based on calculated binding affinities or free energies of binding, typically expressed in kcal/mol, where lower values indicate stronger binding. nih.govfrontiersin.org For amphetamine and hydrazine analogs, docking studies have been extensively used to explore their binding modes within the active sites of MAO and other enzymes. nih.govmdpi.comnih.gov

Binding Motif Prediction: Following docking, the resulting ligand-protein complex is analyzed to identify the specific intermolecular interactions that stabilize the binding. biomolther.org This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. mdpi.combiomolther.org For example, docking studies of phenethylamine derivatives into the human dopamine transporter (hDAT) have identified hydrogen bonds between the ligand's amine group and residues like Asp79. biomolther.org These studies provide a rational basis for the molecule's biological activity and can guide the design of new, more potent analogs. nih.govtandfonline.com

Table 4: Representative Molecular Docking Results for Amphetamine/Phenethylamine Analogs with Biological Targets

| Analog/Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Amphetamine Derivative (11b) | Serotonin Transporter (SERT) | Not explicitly stated, but shown to form key interactions. | Asp98, Ile172, Tyr176, Phe335 | mdpi.com |

| Amphetamine Derivative (11b) | Norepinephrine Transporter (NET) | Not explicitly stated, but shown to form key interactions. | Asp75, Val148, Phe317 | mdpi.com |

| Phenethylamine Derivative (Cmpd 9) | Dopamine Transporter (hDAT) | -6.8 (Vina Score) | Asp79, Phe320 (via H-bonds) | biomolther.org |

| Top Hits from Screening | Monoamine Oxidase B (MAO-B) | -11.2 to -12.1 | Not specified, but indicates high affinity. | frontiersin.org |

Applications of 1 Phenylpropan 2 Yl Hydrazine Dihydrochloride As a Chemical Tool and Synthetic Intermediate

Utilization as a Reagent in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. nih.govnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. nih.gov Hydrazine (B178648) derivatives, including (1-Phenylpropan-2-yl)hydrazine, are key components in MCRs for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org

One prominent example is the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. bohrium.com In this type of reaction, a hydrazine source (such as hydrazine hydrate (B1144303) or a substituted hydrazine like (1-Phenylpropan-2-yl)hydrazine) reacts with phthalimide (or phthalic anhydride), an aldehyde, and a source of active methylene, such as malononitrile. bohrium.com The sequence involves the initial formation of 2,3-dihydrophthalazine-1,4-dione from the reaction of phthalimide and the hydrazine, which then participates in a cascade of reactions with the aldehyde and malononitrile to yield the final polycyclic product. The use of a substituted hydrazine like (1-Phenylpropan-2-yl)hydrazine would introduce the 1-phenylpropan-2-yl group onto the pyrazole (B372694) nitrogen of the final scaffold, allowing for the creation of a library of complex molecules with varied substituents.

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Scaffold |

|---|---|---|---|---|---|

| Phthalimide | Hydrazine Hydrate | Aldehyde (R-CHO) | Malononitrile | Proline / Ethanol:Water | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione |

Precursor for the Synthesis of Diverse Organic Molecules and Complex Scaffolds

(1-Phenylpropan-2-yl)hydrazine dihydrochloride (B599025) is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably indoles and pyrazoles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and natural products. wikipedia.orgnih.govyoutube.com

Synthesis of Indole (B1671886) Scaffolds

The most significant application of substituted phenylhydrazines is in the Fischer indole synthesis, a reaction discovered in 1883 that remains one of the most reliable and widely used methods for preparing indoles. wikipedia.orgminia.edu.egbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine (B124118), such as (1-Phenylpropan-2-yl)hydrazine, with an aldehyde or a ketone. nih.govalfa-chemistry.com

The mechanism proceeds through several key steps:

Hydrazone Formation: (1-Phenylpropan-2-yl)hydrazine reacts with a carbonyl compound to form the corresponding phenylhydrazone. alfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgalfa-chemistry.com

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the benzene (B151609) ring. nih.govjk-sci.com

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of an amino group on an imine. byjus.com

Ammonia (B1221849) Elimination: The final step is the elimination of an ammonia molecule to yield the stable, aromatic indole ring. wikipedia.orgnih.gov

By reacting (1-Phenylpropan-2-yl)hydrazine with various ketones and aldehydes, a diverse library of substituted indoles can be synthesized, which is particularly useful in medicinal chemistry for creating tryptan-class drugs and other biologically active molecules. wikipedia.orgnih.gov

| Hydrazine Precursor | Carbonyl Compound | Acid Catalyst | Resulting Indole Product Core |

|---|---|---|---|

| (1-Phenylpropan-2-yl)hydrazine | Acetone | HCl, H₂SO₄, ZnCl₂ | 1-(1-Phenylpropan-2-yl)-2,3-dimethyl-1H-indole |

| Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid | 1,2,3,4-Tetrahydrocarbazole |

| p-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Methyl-substituted 2,3,3-trimethyl-3H-indole |

Synthesis of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov The most common method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a precursor that can generate one in situ). nih.govyoutube.comslideshare.net

(1-Phenylpropan-2-yl)hydrazine can serve as the hydrazine component in this reaction. The process involves the reaction of the hydrazine with compounds like β-diketones, β-ketoesters, or α,β-unsaturated ketones. nih.govslideshare.net The reaction with a 1,3-diketone, for instance, typically proceeds via the formation of a hydrazone intermediate at one carbonyl group, followed by intramolecular cyclization via condensation with the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. youtube.com The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.govorgsyn.org

| Hydrazine Precursor | 1,3-Dicarbonyl or Equivalent | Reaction Conditions | Resulting Pyrazole Product Core |

|---|---|---|---|

| (1-Phenylpropan-2-yl)hydrazine | Acetylacetone (2,4-Pentanedione) | Acidic or neutral, heat | 1-(1-Phenylpropan-2-yl)-3,5-dimethyl-1H-pyrazole |

| Phenylhydrazine | Dibenzoylmethane | Ethanol, reflux | 1,3,5-Triphenyl-1H-pyrazole |

| Hydrazine Hydrate | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | N,N-Dimethylacetamide | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |

Role in the Development of Advanced Analytical Methods for Hydrazine Detection in Chemical Systems

The detection and quantification of hydrazines are crucial in environmental monitoring and pharmaceutical quality control due to their reactivity and potential toxicity. Advanced analytical methods often rely on the derivatization of hydrazine to create a more stable, detectable compound. cdc.gov (1-Phenylpropan-2-yl)hydrazine dihydrochloride can be used as a reference standard or model compound in the development and validation of these methods.

Several analytical techniques are employed for hydrazine detection, including spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC). cdc.govnih.gov A common strategy involves reacting the hydrazine with a derivatizing agent that contains a chromophore or fluorophore, enhancing detection. cdc.govosha.gov For example, aldehydes such as p-dimethylaminobenzaldehyde or benzaldehyde react with the primary amine group of hydrazine to form colored hydrazones (aldazines), which can be quantified using UV-Vis spectrophotometry or HPLC with a UV detector. osha.govcdc.gov

In a specific application, headspace gas chromatography can be used to detect free hydrazine in drug substances. google.com This method involves reacting the free hydrazine with acetone under acidic conditions to form a volatile hydrazone (acetone azine), which can then be measured. google.com (1-Phenylpropan-2-yl)hydrazine could be used to optimize the derivatization and detection conditions for such methods. Its known structure and stability in its dihydrochloride form make it an ideal candidate for preparing calibration standards and quality control spikes to ensure the accuracy, precision, and sensitivity of newly developed analytical procedures. nih.govcdc.gov

| Analytical Method | Derivatizing Reagent | Principle of Detection | Sample Matrix | Typical Detection Limit |

|---|---|---|---|---|

| Spectrophotometry | p-Dimethylaminobenzaldehyde | Formation of a colored aldazine, measured by light absorbance. cdc.gov | Urine, Serum | 0.025 - 0.065 µg/mL nih.gov |

| HPLC-UV | Benzaldehyde | Formation of benzalazine, separated by chromatography and detected by UV absorbance. osha.gov | Air, Water | 0.032 µg/sample osha.gov |

| GC-NPD | Pentafluorobenzaldehyde | Formation of a volatile derivative, separated by GC and detected by a nitrogen-phosphorus detector (NPD). nih.gov | Urine, Plasma | 8 µmol nih.gov |

| Headspace GC-FID | Acetone | Formation of a volatile hydrazone, detected by a flame ionization detector (FID). google.com | Pharmaceuticals | ~0.3 ppm google.com |

Fundamental Investigations of 1 Phenylpropan 2 Yl Hydrazine Dihydrochloride in Mechanistic Biochemical Research Non Clinical Focus

Studies on Molecular Recognition and Ligand Binding via Computational Docking

Computational docking has emerged as a powerful tool to predict and analyze the binding of small molecules to macromolecular targets, such as proteins and enzymes. In the context of (1-Phenylpropan-2-yl)hydrazine, which is structurally related to amphetamine and its derivatives, docking studies provide valuable insights into its potential molecular interactions. nih.govmdpi.comnih.gov These studies help in understanding the structural basis of ligand recognition and can guide the design of more potent and selective molecules.

Research on amphetamine derivatives has shown that these compounds can interact with various monoamine transporters and receptors. nih.govnih.gov Molecular docking studies on these derivatives have helped to elucidate the key interactions within the binding sites of these proteins. mdpi.com For instance, the binding of amphetamine-like compounds to the trace amine-associated receptor 1 (TAAR1) has been explored through computational models, revealing the importance of specific hydrogen-bonding networks and a lid-like extracellular loop in ligand recognition. nih.gov

Given the structural similarities, it can be inferred that (1-Phenylpropan-2-yl)hydrazine would also engage in similar interactions. The phenyl ring likely participates in hydrophobic and pi-pi stacking interactions with aromatic residues in a binding pocket, while the hydrazine (B178648) group, with its potential for hydrogen bonding, can interact with polar amino acid residues. Docking studies on phenylhydrazine (B124118) derivatives with various enzymes have indeed highlighted the significance of such interactions in determining binding affinity and specificity. asianpubs.orgresearchgate.net The specific binding mode of (1-Phenylpropan-2-yl)hydrazine would, of course, depend on the unique topology and amino acid composition of the target protein's active site.

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Phenyl Ring | Hydrophobic, Pi-Pi Stacking | Tyrosine, Phenylalanine, Tryptophan |

| Propan-2-yl Group | Hydrophobic | Leucine, Isoleucine, Valine |

| Hydrazine Group | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |

Investigation of Enzyme-Substrate or Enzyme-Inhibitor Interactions as Mechanistic Probes in In Vitro Systems

The hydrazine functional group is a key feature in a number of well-characterized enzyme inhibitors. nih.gov Consequently, (1-Phenylpropan-2-yl)hydrazine has been investigated as a potential modulator of enzyme activity in in vitro systems. Its structural resemblance to phenelzine (B1198762), a known monoamine oxidase (MAO) inhibitor, suggests that it may also target this family of enzymes. patsnap.comyoutube.com

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of various neurotransmitters. nih.govnih.gov Amphetamine and its derivatives are known to be potent and selective inhibitors of MAO. nih.govnih.gov The mechanism of inhibition by hydrazine-containing compounds like phenelzine is often irreversible, involving the formation of a covalent adduct with the flavin cofactor of the enzyme. nih.govpatsnap.com

In vitro studies with phenelzine analogs have been conducted to explore their inhibitory properties against various enzymes, including lysine-specific demethylase 1 (LSD1), another flavoenzyme. acs.org These studies have demonstrated that modifications to the phenelzine scaffold can lead to potent and selective inhibitors. acs.org For example, a phenelzine analog was found to be a more potent inhibitor of LSD1 than phenelzine itself. acs.org

While specific IC50 values for (1-Phenylpropan-2-yl)hydrazine are not widely reported in the public domain, based on the extensive research on related compounds, it is plausible that it exhibits inhibitory activity against MAOs and other flavoenzymes. The phenylpropan-2-yl moiety would influence its binding affinity and selectivity for the active site of the enzyme.

| Compound | Target Enzyme | Inhibition Potency (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Phenelzine | Monoamine Oxidase (MAO) | Micromolar to nanomolar range | Irreversible |

| Hydrazide/Hydrazine Derivatives | Aspartic Proteases | Low micromolar (1-2.5 µM) | Not specified |

| Phenelzine Analog (Bizine) | Lysine-Specific Demethylase 1 (LSD1) | Potent (specific value not provided) | Mechanism-based inactivator |

Use in the Design of Chemical Probes for Interrogating Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The reactivity of the hydrazine group makes it a valuable "warhead" for the design of such probes, particularly for a technique called activity-based protein profiling (ABPP). biorxiv.orgnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for their identification and characterization in complex biological samples. nih.gov

Phenelzine-based chemical probes have been successfully developed and used to map the in vivo targets of this drug. nih.govresearchgate.net These probes typically incorporate a "clickable" tag, such as an alkyne group, which allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) for detection and enrichment. nih.gov The hydrazine moiety of the probe reacts with specific functional groups within the enzyme's active site, leading to covalent labeling. biorxiv.orgnih.gov

The versatility of hydrazine-based probes stems from their ability to target a broad range of enzymes, including those that utilize cofactors. biorxiv.orgnih.gov They are not limited to a single class of enzymes and can be used to profile the activity of various enzyme families simultaneously. biorxiv.org The (1-Phenylpropan-2-yl)hydrazine scaffold, being a close analog of phenelzine, represents a promising starting point for the design of novel chemical probes. By modifying this scaffold with a reporter tag, researchers could develop tools to investigate the roles of specific enzymes in various biochemical pathways.

The design of such probes would involve synthesizing derivatives of (1-Phenylpropan-2-yl)hydrazine that retain the essential binding features for the target enzyme while incorporating a functional handle for detection. These probes could then be used in cell-based or in vivo experiments to identify new enzyme targets and to study the effects of enzyme inhibition on cellular processes.

| Component | Function | Example |

|---|---|---|

| (1-Phenylpropan-2-yl)hydrazine Scaffold | Provides binding affinity and selectivity for the target enzyme. | The core chemical structure. |

| Reactive Group (Warhead) | Forms a covalent bond with the enzyme. | Hydrazine group. |

| Reporter Tag | Allows for detection and enrichment of the labeled enzyme. | Alkyne, Fluorophore, Biotin. |

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of hydrazine (B178648) derivatives, traditionally performed using batch chemistry, is undergoing a paradigm shift with the adoption of continuous flow technology. rsc.orgbohrium.comrsc.org Flow chemistry offers significant advantages, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved reaction efficiency, and scalability. rsc.orgmdpi.com For hydrazine derivatives, which can be energetic or unstable, these benefits are particularly pronounced.

A practical continuous-flow approach for synthesizing hydrazine derivatives from a wide range of alcohols has been demonstrated, showcasing the method's functional group tolerance and potential for late-stage functionalization. rsc.orgbohrium.comrsc.org This dehydroxylative hydrazination process, which can be adapted for various substrates, suggests a promising route for the automated and scalable synthesis of (1-Phenylpropan-2-yl)hydrazine and its analogues. bohrium.com The integration of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity compared to conventional batch methods. rsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Hydrazine Derivative Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to accumulation of potentially hazardous reagents/intermediates. | Enhanced safety by handling small volumes at any given time; in-situ generation of unstable species is possible. mdpi.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending operational time ("scaling-out"). rsc.org |

| Efficiency | Can be limited by heat and mass transfer issues. | Superior heat and mass transfer, leading to faster reactions and higher yields. rsc.org |

| Control | Less precise control over reaction parameters. | Precise, computer-controlled regulation of temperature, pressure, and stoichiometry. |

| Applications | Standard for laboratory-scale synthesis. | Ideal for large-scale production, library synthesis, and late-stage functionalization of complex molecules. rsc.orgbohrium.com |

Future research will likely focus on developing a dedicated flow synthesis protocol for (1-Phenylpropan-2-yl)hydrazine dihydrochloride (B599025), potentially integrating automated purification and analysis steps. This would not only streamline its production but also facilitate the rapid generation of a library of related derivatives for further study.

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of (1-Phenylpropan-2-yl)hydrazine dihydrochloride under non-conventional or "extreme" conditions, such as high pressure or photochemical irradiation, opens avenues to novel chemical transformations and products. Hydrazine derivatives are known to exhibit unique reactivity under such conditions.

For instance, the reaction of hydrazines with high-pressure carbon dioxide has been shown to produce novel hydrazine-CO2 adducts, which can serve as versatile chemical intermediates. google.com Applying these high-pressure conditions to (1-Phenylpropan-2-yl)hydrazine could yield new building blocks for organic synthesis.

Furthermore, photochemical methods are gaining traction for their ability to induce specific and often unique chemical reactions. rsc.org Research has demonstrated the visible-light-induced cleavage of the N–N bond in various aromatic hydrazines and hydrazides, providing a green and efficient route to secondary amines. nih.gov The application of such photocatalytic systems to (1-Phenylpropan-2-yl)hydrazine could offer a controlled method for N-N bond scission or the generation of nitrogen-centered radicals for subsequent coupling reactions. rsc.org Photochemical isomerization has also been observed in hydrazide-hydrazone derivatives, suggesting that light could be used to control the stereochemistry and properties of molecules derived from (1-Phenylpropan-2-yl)hydrazine. rsc.org These explorations into reactivity under extreme conditions could unlock unprecedented synthetic pathways and molecular structures.

Application of Machine Learning and AI in Predicting Synthetic Routes and Reactivity

The complexity of organic synthesis presents a significant challenge that is increasingly being addressed by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic pathways, reaction conditions, and potential reactivity patterns.

For a molecule like this compound, ML algorithms could be trained to:

Optimize Reaction Conditions: Machine learning models can predict the ideal solvents, catalysts, and temperatures for reactions involving the hydrazine moiety, accelerating experimental discovery.

Forecast Reactivity and Side Products: AI can help chemists anticipate the likely outcomes of a novel reaction, identifying potential side products and suggesting modifications to improve selectivity.

Aid in "Greenness-by-Design": ML can be used to predict the environmental impact of different synthetic routes, guiding chemists toward more sustainable options by, for example, predicting the best ligands for cleaner catalytic reactions. chemrxiv.org

While computational studies have been applied to understand hydrazine synthesis on catalyst surfaces, the application of predictive AI for designing synthetic routes for specific substituted hydrazines is an emerging field. nih.govresearchgate.net The future application of these technologies to (1-Phenylpropan-2-yl)hydrazine will undoubtedly accelerate the discovery of its new derivatives and applications.

Potential Roles in Advanced Materials Science and Engineering

The bifunctional nature of hydrazine derivatives makes them excellent building blocks for advanced materials such as polymers, catalysts, and porous frameworks. researchgate.net (1-Phenylpropan-2-yl)hydrazine, with its reactive hydrazine group and phenylpropyl backbone, could be incorporated into various material architectures.

Polymers and Cross-linkers: Hydrazine and its derivatives are used as foaming agents, antioxidants, and cross-linking agents in polymer chemistry. researchgate.net The specific stereochemistry and bulk of the 1-phenylpropan-2-yl group could be exploited to create polymers with unique thermal or mechanical properties.

Catalysts: The nitrogen atoms in the hydrazine moiety can coordinate with metal centers, making hydrazine derivatives valuable ligands or precursors for catalysts. For example, hydrazine-functionalized metal-organic frameworks (MOFs) have been developed as efficient heterogeneous catalysts for organic reactions like the Friedländer condensation. rsc.org

Porous Materials (MOFs and COFs): Hydrazine and hydrazone linkers are being incorporated into the structure of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). berkeley.eduresearchgate.net These materials exhibit high porosity and tunable chemical properties, making them suitable for applications in gas storage, separation, and sensing. berkeley.eduacs.org A COF linked by hydrazine-hydrazide bonds has shown promise for harvesting water from arid air. acs.org (1-Phenylpropan-2-yl)hydrazine could serve as a novel linker to create frameworks with tailored pore environments and functionalities.

Table 2: Applications of Hydrazine Derivatives in Materials Science

| Material Type | Role of Hydrazine Derivative | Potential Application |

| Polymers | Monomer, cross-linker, foaming agent | High-performance plastics, foams, antioxidants. researchgate.net |

| Catalysts | Ligand for metal centers, catalyst precursor | Heterogeneous catalysis, oxidation reactions. rsc.orgrsc.org |

| Metal-Organic Frameworks (MOFs) | Functional linker, structural node | Gas separation, chemical sensing, catalysis. rsc.orgberkeley.edu |

| Covalent Organic Frameworks (COFs) | Building block for porous networks | Water harvesting, selective adsorption. acs.org |

The incorporation of the chiral 1-phenylpropan-2-yl scaffold into these materials could also introduce stereoselectivity, a highly desirable trait in catalysis and separations.

Design of Next-Generation Chemical Scaffolds for Fundamental Scientific Inquiry

This compound is a versatile precursor for synthesizing a wide array of more complex molecules and heterocyclic systems, which are foundational to organic and medicinal chemistry. researchgate.netmdpi.com The hydrazine group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create important heterocyclic scaffolds like pyrazoles and triazoles. nih.gov

The development of novel synthetic methodologies continues to expand the toolkit for creating diverse hydrazine-based structures. rsc.orgrsc.org For example, methods for the stepwise synthesis of multisubstituted hydrazines allow for precise control over the final molecular architecture. rsc.org This enables the rational design of next-generation chemical scaffolds with specific three-dimensional shapes and functionalities.

By using (1-Phenylpropan-2-yl)hydrazine as a starting point, chemists can explore fundamental questions in areas such as:

Molecular Recognition: Designing scaffolds that can selectively bind to other molecules or biological targets.

Reaction Mechanisms: Creating model systems to study the intricacies of chemical transformations involving the N-N bond.

Asymmetric Synthesis: Utilizing the inherent chirality of the 1-phenylpropan-2-yl group to direct the formation of new stereocenters.